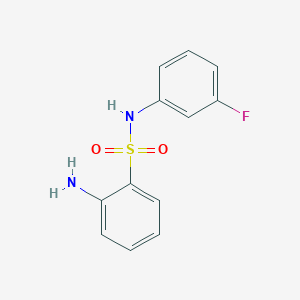
2-Amino-N-(3-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Vorbereitungsmethoden
The synthesis of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-Amino-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme carbonic anhydrase IX, which is crucial for the survival of certain bacteria . This inhibition disrupts the bacteria’s metabolic processes, leading to their death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a bromine atom, this compound also exhibits antibacterial properties.
N-Fluorobenzenesulfonimide: Used for fluorination and amination reactions, it is a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
178479-19-1 |
|---|---|
Molekularformel |
C12H11FN2O2S |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-amino-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI-Schlüssel |
CHEUCTDBPBEQKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















